2-(4-methylphenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide
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Overview
Description
2-(4-methylphenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide is an organic compound with a complex structure that includes a piperidine ring, a phenyl group, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This involves the reaction of 4-methylphenol with an appropriate acylating agent to form the 4-methylphenoxy intermediate.
Coupling with piperidine derivative: The phenoxy intermediate is then reacted with a piperidine derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-methylphenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide
- 2-(4-methoxyphenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide
- 2-(4-bromophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide
Uniqueness
2-(4-methylphenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature may result in different interactions with molecular targets compared to similar compounds, potentially leading to unique applications and effects.
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-[3-(piperidine-1-carbonyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-16-8-10-19(11-9-16)26-15-20(24)22-18-7-5-6-17(14-18)21(25)23-12-3-2-4-13-23/h5-11,14H,2-4,12-13,15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSQVLZHFBKBKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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